4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Description
4-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a morpholine group at the 6-position and a 4-chlorophenylcarboxamide moiety at the 3-position (Fig. 1). This compound is of interest due to its structural complexity, combining aromatic, heterocyclic, and morpholine components.
Properties
IUPAC Name |
4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOJULVUKRBADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Condensation Approach
A widely adopted method involves sequential condensation and amide bond formation. The first step entails synthesizing the 6-morpholinopyridazine core via nucleophilic aromatic substitution (SNAr). Morpholine reacts with 3,6-dichloropyridazine under reflux in tetrahydrofuran (THF), yielding 6-morpholinopyridazine with >85% efficiency. The second step couples this intermediate with 4-chlorobenzoic acid derivatives.
For instance, 4-chlorobenzoyl chloride is reacted with 4-(6-morpholinopyridazin-3-yl)aniline in dichloromethane (DCM) using triethylamine (TEA) as a base. This amidation proceeds at 0–25°C for 12 hours, achieving yields of 78–82%. Critical parameters include stoichiometric control (1:1.05 molar ratio of amine to acyl chloride) and rigorous exclusion of moisture to prevent hydrolysis.
Table 1: Optimization of Amide Coupling Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, DMF | DCM | 82 |
| Base | TEA, Pyridine | TEA | 82 |
| Temperature (°C) | 0–40 | 25 | 82 |
| Reaction Time (h) | 6–24 | 12 | 82 |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki–Miyaura Borylation
The introduction of the phenyl group at the pyridazine ring is efficiently achieved via Suzuki–Miyaura coupling. A boronic ester derivative of 4-aminophenyl is coupled with 3-bromo-6-morpholinopyridazine using PdCl2(dppf)·CH2Cl2 as a catalyst. Key conditions include:
This method benefits from tolerance to functional groups, enabling late-stage diversification. However, palladium residue removal necessitates additional purification steps, such as chromatography or chelating resins.
Buchwald–Hartwig Amination
Alternative routes employ Buchwald–Hartwig amination to install the morpholine moiety. Using Pd2(dba)3 and Xantphos as ligands, 3,6-dichloropyridazine reacts with morpholine in toluene at 110°C, achieving 88% conversion. This one-pot strategy reduces intermediate isolation but requires stringent oxygen-free conditions.
Oxidative Rearrangement and Domino Reactions
I2/TBHP-Mediated Domino Synthesis
A novel oxidative domino reaction combines isatin derivatives with o-amino-N-aryl benzamides in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP). While originally developed for quinazolinone derivatives, this method adapts to synthesize benzamide-linked morpholinopyridazines by modifying starting materials.
Reaction Conditions:
Mechanistic studies suggest that I2 activates the isatin carbonyl, facilitating nucleophilic attack by the benzamide amine, followed by cyclodehydration.
Solid-Phase Synthesis and High-Throughput Methods
Resin-Bound Intermediate Strategy
Solid-phase synthesis enhances purity and scalability. Wang resin-functionalized 4-chlorobenzoic acid is coupled with 4-(6-morpholinopyridazin-3-yl)aniline using HBTU/HOBt activation. After cleavage with trifluoroacetic acid (TFA), the crude product is purified via reverse-phase HPLC, achieving >95% purity.
Advantages:
- Minimizes byproduct formation
- Enables parallel synthesis of analogues
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. For example, amide coupling between 4-chlorobenzoyl chloride and 4-(6-morpholinopyridazin-3-yl)aniline in DMF completes in 20 minutes at 100°C, yielding 80% product. Energy efficiency and improved kinetics make this method suitable for industrial applications.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Condensation/Amidation | 82 | 98 | 12 | High |
| Suzuki–Miyaura | 76 | 95 | 8 | Moderate |
| Domino Reaction | 70 | 90 | 6 | Low |
| Solid-Phase | 85 | 99 | 24 | High |
| Microwave | 80 | 97 | 0.3 | High |
Analytical and Purification Techniques
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Pyridazine vs. Phthalimides are primarily utilized as polymer precursors, whereas pyridazine derivatives are more commonly associated with bioactive molecules.
Morpholine Substitution The morpholine group in the target compound improves solubility in polar solvents compared to analogs like zarilamid (cyanoethoxymethyl substituent). Morpholine’s electron-donating properties may also modulate electronic interactions in biological targets, such as kinase enzymes .
Chlorobenzamide Motif
- The 4-chlorobenzamide moiety is shared across multiple analogs, including 4b and zarilamid. Chlorine’s electronegativity enhances metabolic stability and lipophilicity, a critical feature in pesticidal agents (e.g., zarilamid) .
Hydrazinecarbonyl vs. Morpholinopyridazine Compound 4b replaces the morpholinopyridazine group with a hydrazinecarbonyl unit, reducing molecular weight (290 vs. 413 g/mol) and altering reactivity. Hydrazine derivatives are often used as intermediates in antitubercular or antifungal agents .
Biological Activity
4-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as clonixin or CL-N216, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This compound features a unique molecular structure characterized by a chloro substituent and a morpholinopyridazine moiety, which enhances its pharmacological properties.
- Molecular Formula : C18H19ClN4O
- Molecular Weight : 356.84 g/mol
- SMILES Notation :
CC1=CC(=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)C3=NN=C(C=N3)C4CCOCC4)
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Protein Kinases : The compound has been identified as an inhibitor of specific protein kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cell lines.
- Neuroprotective Effects : It has shown potential neuroprotective properties, possibly due to its ability to modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound effectively inhibits lipopolysaccharide (LPS)-induced interleukin-6 release in vitro, positioning it as a candidate for therapeutic applications in inflammatory diseases.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibits protein kinases, induces apoptosis | |
| Neuroprotection | Modulates neurotransmitter systems | |
| Anti-inflammatory | Inhibits IL-6 release | |
| Glucokinase activation | Potential role in metabolic pathways |
Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated that it effectively induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The study revealed that treatment with this compound resulted in significant cell death compared to untreated controls, with IC50 values indicating potent activity against specific cancer types.
Neuroprotective Effects
In another research effort, the neuroprotective effects were evaluated using models of neurodegeneration. Results indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Anti-inflammatory Mechanism
The anti-inflammatory properties were highlighted in a study where the compound was shown to inhibit the release of pro-inflammatory cytokines in response to LPS stimulation. This effect was attributed to its ability to interfere with signaling pathways associated with inflammation, marking it as a promising candidate for treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
